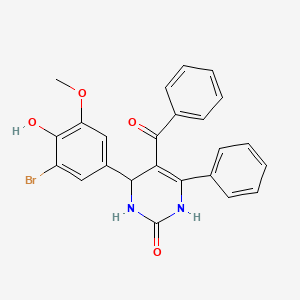

![molecular formula C25H24N4O5S B4103769 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4103769.png)

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Descripción general

Descripción

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C25H24N4O5S and its molecular weight is 492.5 g/mol. The purity is usually 95%.

The exact mass of the compound 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is 492.14674105 g/mol and the complexity rating of the compound is 853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Plant Fertility and Development

The compound has been associated with the receptor for Activated C Kinase1 (RACK1), which plays a significant role in plant fertility and development. Studies have shown that RACK1 is involved in NADPH-dependent reactive oxygen species (ROS) signaling pathways in plants . This signaling is crucial for various developmental processes, including seed germination, growth, environmental stress responses, and flowering. The compound’s influence on RACK1 expression could potentially be harnessed to modulate these pathways and improve crop yields.

Stress Response in Plants

Research indicates that RACK1 proteins, which may be affected by the compound, are integral to plants’ responses to environmental stressors . By interacting with proteins in salt stress and Light-Harvesting Complex (LHC) pathways, RACK1 proteins help plants adapt to challenging conditions. This application is particularly relevant for enhancing the resilience of crops to climate change.

Chlorophyll Degradation Regulation

The compound is linked to the regulation of chlorophyll degradation in plants. It has been observed that alterations in RACK1 expression can delay salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This application could be vital for maintaining the photosynthetic efficiency of plants under stress conditions, thereby supporting sustained agricultural productivity.

Pollen Viability and Morphology

Studies involving the compound have found that it can impact pollen viability and morphology . This effect is significant for plant breeding and agriculture, as pollen health directly correlates with the reproductive success and genetic diversity of plant species.

Antioxidant Enzyme Activity

The compound’s interaction with RACK1 may influence the balance of ROS and antioxidant enzyme activity in plants . This balance is essential for maintaining cellular health and preventing oxidative damage, which can be critical in plant biotechnology and crop improvement strategies.

Photosynthesis Adaptation

Research suggests that the compound could play a role in the state transition of photosynthesis, which is essential for plant adaptation to varying light conditions . By affecting the expression of RACK1 and its interaction with photosystem components, the compound could be used to enhance photosynthetic efficiency and energy utilization in plants.

Yield Improvement in Cereal Crops

The compound’s potential to modulate RACK1 expression and its downstream effects could be leveraged to improve the yield of important cereal crops like rice . This application is particularly relevant in the context of global food security and sustainable agriculture.

Molecular Mechanisms of Senescence

Finally, the compound’s impact on RACK1 expression provides insights into the molecular mechanisms of plant senescence . Understanding these mechanisms is crucial for developing strategies to extend the productive lifespan of plants, which can have significant implications for horticulture and crop management.

Propiedades

IUPAC Name |

1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-2-(3-nitrophenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O5S/c1-15-23(35-24(26-15)16-8-5-4-6-9-16)21(30)19-20(17-10-7-11-18(14-17)29(33)34)28(13-12-27(2)3)25(32)22(19)31/h4-11,14,20,31H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHVEALHPLCLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C3=C(C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CCN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

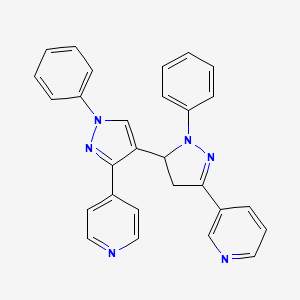

![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-N-(4-phenoxy-phenyl)-methanesulfonamide](/img/structure/B4103699.png)

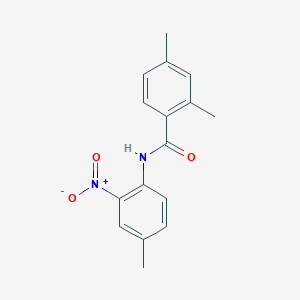

![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B4103706.png)

![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B4103711.png)

![2-{4-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}acetamide](/img/structure/B4103724.png)

![methyl 4-(3-hydroxy-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)benzoate](/img/structure/B4103726.png)

![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-1-phenylethanamine hydrochloride](/img/structure/B4103735.png)

![2-[1-(4-fluorophenyl)-5-oxo-3-(2-thienylmethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4103740.png)

![4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-N-isobutylbenzenesulfonamide](/img/structure/B4103752.png)

![11-(2-hydroxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4103774.png)

![4-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4103784.png)